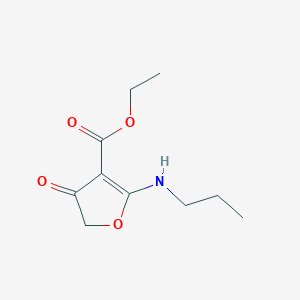
Ethyl 4-oxo-2-(propylamino)-4,5-dihydro-3-furancarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-oxo-2-(propylamino)-4,5-dihydrofuran-3-carboxylate is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by its unique structure, which includes a furan ring fused with a carboxylate group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-2-(propylamino)-4,5-dihydrofuran-3-carboxylate typically involves a multi-step process. One common method includes the reaction of ethyl acetoacetate with propylamine under controlled conditions to form the intermediate product. This intermediate is then cyclized to form the furan ring, followed by oxidation to introduce the oxo group. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of Ethyl 4-oxo-2-(propylamino)-4,5-dihydrofuran-3-carboxylate may involve large-scale batch reactors where the reactants are combined in precise ratios. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to monitor and control the reaction parameters. The final product is purified through techniques such as crystallization or chromatography to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-2-(propylamino)-4,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are employed under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 4-oxo-2-(propylamino)-4,5-dihydrofuran-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with specific biological activities.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-2-(propylamino)-4,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 4-oxo-2-(propylamino)-4,5-dihydrofuran-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-oxo-2-(methylamino)-4,5-dihydrofuran-3-carboxylate: This compound has a methyl group instead of a propyl group, which can affect its reactivity and biological activity.
Ethyl 4-oxo-2-(butylamino)-4,5-dihydrofuran-3-carboxylate: The presence of a butyl group introduces additional steric hindrance, potentially altering its chemical properties.
Ethyl 4-oxo-2-(phenylamino)-4,5-dihydrofuran-3-carboxylate: The phenyl group provides aromaticity, which can influence the compound’s interactions with biological targets.
The uniqueness of Ethyl 4-oxo-2-(propylamino)-4,5-dihydrofuran-3-carboxylate lies in its specific combination of functional groups and the resulting chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H15NO4 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
ethyl 4-oxo-2-(propylamino)furan-3-carboxylate |
InChI |
InChI=1S/C10H15NO4/c1-3-5-11-9-8(7(12)6-15-9)10(13)14-4-2/h11H,3-6H2,1-2H3 |
InChI Key |
WYGKJNWUWMHBLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C(=O)CO1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















